Pirotiodecane
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Overview
Description
1-[2-(Decylthio)ethyl]azacyclopentan-2-one, commonly known as HPE-101, is a chemical compound primarily used as a penetration enhancer in pharmaceutical formulations. Penetration enhancers are substances that increase the permeability of the skin to facilitate the delivery of drugs through the skin barrier. HPE-101 has shown significant potential in enhancing the transdermal delivery of various drugs, making it a valuable tool in drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(decylthio)ethyl]azacyclopentan-2-one involves the reaction of decyl mercaptan with 2-chloroethylamine hydrochloride, followed by cyclization to form the azacyclopentanone ring. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of 1-[2-(decylthio)ethyl]azacyclopentan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Decylthio)ethyl]azacyclopentan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the decylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azacyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The decylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Decylthio)ethyl]azacyclopentan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(decylthio)ethyl]azacyclopentan-2-one as a penetration enhancer involves the disruption of the lipid structure in the stratum corneum, the outermost layer of the skin. This disruption increases the permeability of the skin, allowing for enhanced absorption of drugs. The compound interacts with the lipid bilayers, causing fluidization and increasing the diffusion of drug molecules through the skin .
Comparison with Similar Compounds
1-[2-(Decylthio)ethyl]azacyclopentan-2-one can be compared with other penetration enhancers such as:
Azone (1-dodecylazacycloheptan-2-one): Azone is another widely used penetration enhancer with a similar mechanism of action.
Dimethyl sulfoxide (DMSO): DMSO is a common solvent and penetration enhancer.
Ethanol: Ethanol is often used as a penetration enhancer in combination with other compounds.
Conclusion
1-[2-(Decylthio)ethyl]azacyclopentan-2-one is a valuable compound in the field of drug delivery, offering significant advantages as a penetration enhancer. Its ability to increase the permeability of the skin makes it a crucial component in transdermal drug delivery systems. The compound’s unique properties and effectiveness set it apart from other penetration enhancers, making it a subject of ongoing research and development.
Properties
CAS No. |
113855-10-0 |
---|---|
Molecular Formula |
C16H31NOS |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-(2-decylsulfanylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
InChI Key |
VDPRSOCKHVPZRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
Canonical SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
Key on ui other cas no. |
113855-10-0 |
Synonyms |
1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |
Origin of Product |
United States |
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